ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride is a synthetic compound with a complex structure It is characterized by the presence of an ethyl ester group, an amino group, and a hydroxyl group attached to an octadecenoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride typically involves the esterification of octadecenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then subjected to a series of reactions to introduce the amino and hydroxyl groups. One common method involves the use of reagents like ammonia and hydrogen peroxide under controlled conditions to achieve the desired modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by sequential functional group transformations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the octadecenoic acid backbone can be reduced to a single bond using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), base (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Saturated octadecanoic acid derivatives
Substitution: Alkylated amino derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The compound may also integrate into lipid membranes, affecting their fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (E)-2-amino-3-hydroxyhexadec-4-enoate;hydrochloride
- Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrobromide
- Ethyl (E)-2-amino-3-hydroxyhexadec-4-enoate;hydrobromide
Uniqueness
Ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride is unique due to its specific combination of functional groups and the length of its carbon chain. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C20H40ClNO3 |
---|---|
Molekulargewicht |
378.0 g/mol |
IUPAC-Name |
ethyl (E)-2-amino-3-hydroxyoctadec-4-enoate;hydrochloride |
InChI |
InChI=1S/C20H39NO3.ClH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22)19(21)20(23)24-4-2;/h16-19,22H,3-15,21H2,1-2H3;1H/b17-16+; |
InChI-Schlüssel |
MLZIFGYKDWQAAK-CMBBICFISA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/C(C(C(=O)OCC)N)O.Cl |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(C(=O)OCC)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.